Cycloheximide's primary function is to inhibit protein synthesis in eukaryotic cells. It achieves this by binding to the 60S ribosomal subunit, specifically at the E-site, and interfering with the translocation step. This step involves the movement of transfer RNA (tRNA) molecules and messenger RNA (mRNA) on the ribosome during protein chain elongation Wikipedia: . By halting protein synthesis, cycloheximide allows researchers to study various cellular processes that rely on protein turnover and stability.
One valuable application of cycloheximide is determining the half-life of a specific protein. This refers to the time it takes for half of the protein molecules to degrade within a cell. Researchers can treat cells with cycloheximide and then measure the remaining amount of the protein of interest at different time points using techniques like western blotting. This approach allows them to isolate the effect of protein degradation without the influence of new protein synthesis GlpBio blog.
Cycloheximide can be used to selectively inhibit the growth of eukaryotic organisms, such as fungi and yeasts, in environmental samples. This allows for the easier isolation and identification of bacteria present in the sample. By suppressing the growth of competing organisms, researchers can enrich the bacterial population for further analysis National Institutes of Health website: .
Cycloheximide's ability to block protein synthesis makes it a valuable tool for investigating various cellular processes that depend on newly synthesized proteins. For example, researchers can use cycloheximide to study:
As mentioned earlier, cycloheximide acts by binding to the 60S ribosomal subunit, specifically the A site, which is responsible for binding transfer RNA (tRNA) molecules carrying amino acids during protein synthesis []. This binding disrupts the translocation step, preventing the ribosome from moving to the next codon on the messenger RNA (mRNA) strand. Consequently, protein chain elongation is halted, leading to the inhibition of protein synthesis [].
Cycloheximide's primary chemical reaction involves its role as an inhibitor of protein synthesis. It binds to the ribosomal subunit, specifically affecting the 60S subunit of eukaryotic ribosomes, which leads to the cessation of peptide chain elongation. The mechanism of action includes:
Cycloheximide exhibits potent biological activity as a translational inhibitor. Its effects include:
Studies have shown that cycloheximide interacts with various cellular components:
Cycloheximide shares structural similarities with several other compounds that also inhibit protein synthesis. Notable similar compounds include:
| Compound | Source | Mechanism of Action | Unique Features |
|---|---|---|---|
| Lactimidomycin | Micromonospora species | Inhibits translation elongation | Potent antiproliferative effects on tumor cells |
| Migrastatin | Streptomyces species | Inhibits translation elongation | Selectively inhibits certain cancer cell lines |
| Chloramphenicol | Streptomyces venezuelae | Inhibits bacterial protein synthesis | Effective against a broad range of bacteria |
| Puromycin | Streptomyces alboniger | Causes premature termination of translation | Used for studying ribosome function |
Cycloheximide's uniqueness lies in its specific action on eukaryotic ribosomes while being derived from a natural source. Its high toxicity limits its therapeutic use but makes it invaluable for laboratory research applications focused on understanding protein dynamics .
Cycloheximide exhibits distinct solubility patterns across various solvents that reflect its amphiphilic molecular structure. The compound demonstrates moderate solubility in water, with concentrations ranging from 15 to 20 milligrams per milliliter at 25 degrees Celsius [1] [2] [3]. Enhanced dissolution can be achieved through sonication, increasing water solubility to approximately 20 milligrams per milliliter [4]. The aqueous solubility corresponds to molar concentrations between 53.3 and 71.1 millimolar, indicating sufficient water miscibility for biological applications [2] [3].
In polar organic solvents, cycloheximide shows significantly enhanced solubility. Ethanol serves as an excellent solvent, with reported solubility values ranging from 25 to 56 milligrams per milliliter [1] [2]. Dimethyl sulfoxide provides even greater dissolution capacity, accommodating up to 56 milligrams per milliliter, equivalent to 199 millimolar concentration [2]. Other polar solvents including methanol, acetone, chloroform, and diethyl ether readily dissolve cycloheximide, though specific quantitative values are not consistently reported across sources [3].
The compound exhibits markedly poor solubility in nonpolar environments. Saturated hydrocarbons represent the most challenging solvent class, with cycloheximide demonstrating essential insolubility in these systems [4]. This solubility pattern reflects the presence of both hydrophilic functional groups, including hydroxyl and carbonyl moieties, and lipophilic regions within the cyclohexyl and glutarimide ring systems.
Table 1: Cycloheximide Solubility Characteristics in Various Solvents
| Solvent | Solubility (mg/mL) | Solubility (mM) | Temperature (°C) | Reference |
|---|---|---|---|---|
| Water | 15-20 | 53.3-71.1 | 25 | Citations 4,7 |
| Water (with sonication) | 20 | 71.1 | 25 | Citation 3 |
| Ethanol | 25-56 | 88.8-199.0 | 25 | Citations 1,4 |
| Dimethyl sulfoxide | 56 | 199.0 | 25 | Citation 4 |
| Methanol | Soluble | N/A | Room temp | Citation 7 |
| Acetone | Soluble | N/A | Room temp | Citation 7 |
| Chloroform | Soluble | N/A | Room temp | Citation 7 |
| Diethyl ether | Soluble | N/A | Room temp | Citation 7 |
| Saturated hydrocarbons | Insoluble | N/A | N/A | Citation 3 |
Cycloheximide demonstrates well-defined thermal characteristics with melting point values consistently reported between 107 and 121 degrees Celsius under atmospheric pressure conditions [5] [6] [7]. The most frequently cited range spans 108 to 118 degrees Celsius, with some sources reporting more precise values of 119.5 to 121 degrees Celsius for ultra-pure crystalline preparations [5] [6] [8]. This relatively narrow melting point range indicates good crystalline purity and structural consistency across different synthetic preparations.
The boiling point of cycloheximide varies significantly depending on measurement conditions, with reported values ranging from 358 to 492 degrees Celsius [7] [8]. Under standard atmospheric pressure conditions (1013 hectopascals), the boiling point is documented as 358 degrees Celsius [8]. However, alternative measurements suggest higher values approaching 492 degrees Celsius, likely reflecting different experimental setups or pressure conditions [7].
Thermal stability analysis reveals strong pH dependence in decomposition kinetics. Under neutral conditions (pH 7) at 100 degrees Celsius, cycloheximide loses biological activity after one hour of boiling [9]. However, the compound demonstrates remarkable acid stability, showing no activity loss after one hour of boiling under strongly acidic conditions (pH 2) [9]. This differential thermal stability suggests that protonation of specific functional groups provides protection against thermal degradation pathways.
Alkaline conditions promote rapid decomposition even at room temperature, with the primary decomposition product identified as 2,4-dimethylcyclohexanone [9]. This decomposition pathway involves cleavage of the glutarimide ring system and subsequent rearrangement of the cyclohexyl substituent. The formation of this specific ketone product indicates a consistent degradation mechanism under basic conditions.
Table 2: Thermal Behavior and Decomposition Characteristics
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Melting Point Range (°C) | 107-121 | Atmospheric pressure | Citations 11,12,15 |
| Boiling Point (°C) | 358-492 | 1013 hPa | Citations 15,50 |
| Thermal Stability (pH 7, 100°C) | Activity destroyed after 1 hour | Boiling for 1 hour | Citation 47 |
| Thermal Stability (pH 2, 100°C) | No activity loss after 1 hour | Boiling for 1 hour | Citation 47 |
| Decomposition Product | 2,4-dimethylcyclohexanone | Alkaline decomposition | Citation 47 |
| Flash Point (°C) | 87 | Standard conditions | Citation 15 |
The partition coefficient of cycloheximide between octanol and water represents a critical physicochemical parameter for understanding its biological distribution and membrane permeability characteristics. The logarithmic partition coefficient (Log P) is reported as 0.55 at pH 7 and 20 degrees Celsius [10]. This corresponds to a partition coefficient (P) value of 3.55 × 10³, indicating moderate lipophilicity with preferential partitioning into the organic phase [10].
The positive Log P value suggests that cycloheximide exhibits greater affinity for lipid environments compared to aqueous phases, facilitating cellular membrane penetration while maintaining sufficient water solubility for transport in biological fluids. This balanced lipophilic-hydrophilic character contributes to the compound's effectiveness as a cell-permeable protein synthesis inhibitor.
Ionization behavior is characterized by a predicted acid dissociation constant (pKa) of 11.61 ± 0.40 [7]. This relatively high pKa value indicates that cycloheximide remains predominantly in its neutral, non-ionized form under physiological pH conditions (approximately pH 7.4). The weak acidic character suggests that ionization occurs primarily through deprotonation of the hydroxyl group attached to the cyclohexyl ring system.
Optical activity measurements provide additional molecular characterization data. The specific optical rotation ranges from -25 to -32 degrees when measured at 20 degrees Celsius using 589 nanometer wavelength light with a concentration of 1 gram per 100 milliliters in chloroform [5] [6] [7]. This negative optical rotation confirms the presence of chiral centers and provides a useful parameter for assessing compound purity and stereochemical integrity.
Table 3: Partition Coefficients and Ionization Constants
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Log P (octanol/water) | 0.55 | pH 7, 20°C | Citation 17 |
| Partition Coefficient P | 3.55 × 10³ | pH 7, 20°C | Citation 17 |
| Predicted pKa | 11.61 ± 0.40 | Predicted value | Citation 15 |
| Specific Optical Rotation | -25° to -32° | 20°C, 589 nm, c=1 in CHCl₃ | Citations 11,12,15 |
Collision cross-section measurements provide detailed structural information for cycloheximide through ion mobility-mass spectrometry analysis. The compound generates characteristic mass spectrometric signatures across multiple ionization adducts, each exhibiting distinct collision cross-section values that reflect molecular size and structural conformation in the gas phase.
The protonated molecular ion [M+H]⁺ at mass-to-charge ratio 282.17 demonstrates predicted collision cross-section values of 166.5 square angstroms [11]. Experimental measurements using different ion mobility techniques yield comparable results, with traveling wave values of 165.69 square angstroms and drift tube measurements of 169.4 square angstroms [12]. This close agreement between predicted and experimental values validates computational models for structural prediction.
Sodium adduct formation [M+Na]⁺ produces ions at mass-to-charge ratio 304.15 with predicted collision cross-sections of 170.6 square angstroms [11]. Experimental drift tube measurements yield 170.1 square angstroms, while traveling wave analysis provides 170.47 square angstroms [12]. The slightly larger collision cross-section compared to the protonated species reflects the increased ionic radius of sodium coordination.
Potassium adducts [M+K]⁺ at mass-to-charge ratio 320.13 show predicted collision cross-sections of 167.0 square angstroms, with traveling wave experimental values of 170.77 square angstroms [12] [11]. The ammonium adduct [M+NH₄]⁺ at mass-to-charge ratio 299.20 exhibits the largest predicted collision cross-section at 179.7 square angstroms, reflecting the extended structure resulting from ammonium coordination [11].
Negative ion mode analysis reveals distinct signatures for deprotonated molecules [M-H]⁻ at mass-to-charge ratio 280.16, with predicted collision cross-sections of 168.1 square angstroms [11]. Formate and acetate adducts generate larger ions with collision cross-sections of 177.8 and 198.1 square angstroms respectively, consistent with their increased molecular size [11].
Table 4: Collision Cross-Section Data and Mass Spectrometric Signatures
| Ion Adduct | m/z | Predicted CCS (Ų) | Experimental CCS (Ų) | Ionization Method |
|---|---|---|---|---|
| [M+H]⁺ | 282.17 | 166.5 | 165.69 (TW), 169.4 (DT) | ESI⁺ |
| [M+Na]⁺ | 304.15 | 170.6 | 170.1 (DT), 170.47 (TW) | ESI⁺ |
| [M-H]⁻ | 280.16 | 168.1 | N/A | ESI⁻ |
| [M+NH₄]⁺ | 299.20 | 179.7 | N/A | ESI⁺ |
| [M+K]⁺ | 320.13 | 167.0 | 170.77 (TW) | ESI⁺ |
| [M+H-H₂O]⁺ | 264.16 | 159.6 | 160.7 (TW) | ESI⁺ |
| [M+HCOO]⁻ | 326.16 | 177.8 | N/A | ESI⁻ |
| [M+CH₃COO]⁻ | 340.18 | 198.1 | N/A | ESI⁻ |
Table 5: Stability Profiles Under Different Environmental Conditions
| Condition | Stability | Decomposition Products | Reference |
|---|---|---|---|
| Room temperature, dry | Stable for 5 years | None reported | Citation 47 |
| pH 3-5, refrigerated | Stable for several weeks | None reported | Citation 3 |
| pH 7, aqueous solution | Stable for 1 day | Gradual degradation | Citations 1,3 |
| Alkaline conditions | Rapid decomposition | 2,4-dimethylcyclohexanone | Citation 47 |
| High temperature (100°C, pH 7) | Activity lost after 1 hour | Various degradation products | Citation 47 |
| Storage at -20°C | Extended stability | None reported | Citation 32 |
Acute Toxic;Health Hazard;Environmental Hazard